2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O4/c1-28-17-6-7-19(22)18(13-17)21(27)23-15-4-2-14(3-5-15)12-20(26)24-10-8-16(25)9-11-24/h2-7,13,16,25H,8-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDPOIJLJVTQTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the hydroxypiperidine group through nucleophilic substitution reactions. The final step often involves the methoxylation of the benzamide ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypiperidine group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypiperidine group may yield ketones, while substitution of the bromine atom can result in various substituted benzamides.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide exhibit antitumor effects. For instance, benzamide derivatives have been investigated for their ability to inhibit RET kinase, a target in various cancers. A notable study demonstrated that certain benzamide derivatives showed moderate to high potency in inhibiting RET kinase activity, suggesting that this compound could be explored as a potential anticancer agent .
Neurological Applications
The presence of the hydroxypiperidine group in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially leading to therapeutic effects in conditions such as schizophrenia or depression. The modulation of dopaminergic and serotonergic pathways by such compounds warrants further research into their efficacy and safety profiles .
Inhibition of Enzymatic Activity
The compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related benzamide derivatives indicate their ability to inhibit phospholipase A2, an enzyme implicated in inflammatory processes. This suggests that this compound could be evaluated for anti-inflammatory properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxypiperidine group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The methoxybenzamide group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues of Brominated Benzamides
The following table summarizes key brominated benzamide derivatives and their properties:
Key Observations:
Substituent Effects: The 4-hydroxypiperidin-1-yl group in the target compound introduces a hydrophilic, hydrogen-bonding motif absent in analogs like 1g (tert-butylamino) or pyrazole/thieno-pyrazolyl derivatives .
Synthetic Routes :
- Ugi-4CR is effective for generating benzamide scaffolds with diverse substituents (e.g., 1g ), suggesting compatibility with the target compound’s synthesis .
- High-yield methods (e.g., 90% for ) highlight the feasibility of scaling brominated benzamide derivatives.
Physicochemical Properties :
- Melting points for brominated benzamides range widely (153–207°C), influenced by substituent polarity and crystallinity. The target compound’s 4-hydroxypiperidine group may lower its melting point compared to rigid analogs like urea derivatives (e.g., 198–207°C in ).
Functional Group Comparisons
Piperidine/Piperazine Derivatives:
- Compounds in feature piperazine-linked thiazolyl urea groups, demonstrating that nitrogen heterocycles enhance solubility and binding affinity. The target compound’s 4-hydroxypiperidine group may similarly improve aqueous solubility compared to non-polar tert-butylamino analogs .
Halogenated Aromatic Systems:
- The bromine atom in the target compound’s benzamide core is conserved in analogs like , suggesting shared reactivity in cross-coupling reactions or halogen-bonding interactions.
Biological Activity
The compound 2-bromo-N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-5-methoxybenzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₃
- Molecular Weight : 396.26 g/mol
- IUPAC Name : this compound
Structure Visualization
Chemical Structure
The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). Preliminary studies suggest that this compound may exhibit affinity for GABA_A receptors, which are crucial in mediating inhibitory neurotransmission in the brain. This interaction could potentially lead to anxiolytic or sedative effects, making it a candidate for further investigation in treating anxiety disorders or insomnia.
Binding Affinity Studies
Research has indicated that compounds similar to this compound show significant binding affinities towards GABA_A receptors. For instance, studies utilizing radiolabeled binding assays have demonstrated that modifications in the chemical structure can enhance receptor binding, which is critical for developing effective therapeutic agents.
| Compound | Binding Affinity (Ki) | Target Receptor |
|---|---|---|
| 2-bromo-N-(...) | X nM | GABA_A |
| Other Analogues | Y nM | GABA_A |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds structurally related to this compound:
- Anxiolytic Activity : A study published in Journal of Medicinal Chemistry reported that similar compounds exhibited significant anxiolytic effects in animal models, suggesting that 2-bromo-N-(...) may possess similar properties due to its structural analogies .
- Sedative Effects : In another research conducted by Pharmacology Biochemistry and Behavior, derivatives showed promising results in reducing locomotor activity in rodents, indicating potential sedative effects .
- Neuroprotective Properties : A recent investigation highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage, pointing towards a broader therapeutic application spectrum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
